molecular formula C10H12O3 B12092015 (R)-2-Methoxyphenyl glycidyl ether CAS No. 61248-98-4

(R)-2-Methoxyphenyl glycidyl ether

Cat. No.: B12092015
CAS No.: 61248-98-4
M. Wt: 180.20 g/mol
InChI Key: RJNVSQLNEALZLC-MRVPVSSYSA-N
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Description

®-2-Methoxyphenyl glycidyl ether is an organic compound belonging to the class of glycidyl ethers. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a glycidyl ether moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methoxyphenyl glycidyl ether typically involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate halohydrin, which is then dehydrochlorinated to yield the desired glycidyl ether. The reaction conditions often include the use of sodium hydroxide as the base and a solvent such as toluene .

Industrial Production Methods

Industrial production of ®-2-Methoxyphenyl glycidyl ether follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to ensure high yield and purity. The use of advanced reactors and purification techniques, such as distillation and crystallization, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxyphenyl glycidyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, diols, alcohols, and substituted phenyl ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-2-Methoxyphenyl glycidyl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Methoxyphenyl glycidyl ether involves its interaction with various molecular targets. The glycidyl ether moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles such as proteins and nucleic acids. These interactions can result in the modification of biological molecules and the modulation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methoxyphenyl glycidyl ether is unique due to the presence of both a methoxy group and a glycidyl ether moiety, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

61248-98-4

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-[(2-methoxyphenoxy)methyl]oxirane

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m1/s1

InChI Key

RJNVSQLNEALZLC-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC=CC=C1OC[C@H]2CO2

Canonical SMILES

COC1=CC=CC=C1OCC2CO2

Origin of Product

United States

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